5-(Hydroxymethyl)-L-proline
Overview
Description
5-(Hydroxymethyl)-L-proline is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, 5-Hydroxymethylfurfural, a compound with a similar hydroxymethyl group, has shown positive pharmacological effects on cardiovascular and hematological disorders . It significantly increased the number of peripheral blood cells and reversed splenomegaly in rats .
Mode of Action
For example, 5-Hydroxymethylfurfural upregulated CYP17A1 and HSD3B1 protein expression in splenic tissues .
Biochemical Pathways
For instance, 5-Hydroxymethylfurfural has been found to affect steroid hormone biosynthesis and other pathways .
Pharmacokinetics
For example, Tolterodine, a drug that is extensively hydrolyzed to its active metabolite 5-hydroxymethyl tolterodine, has an elimination half-life of 2.4 hours for both males and females .
Result of Action
For instance, 5-Hydroxymethylfurfural significantly increased the number of peripheral blood cells and reversed splenomegaly in rats .
Action Environment
For instance, the high reactivity of the formyl group of 5-Hydroxymethylfurfural can lead to undesired oligomerization reactions, which is usually countered by working in dilute non-aqueous solutions .
Properties
IUPAC Name |
(2S)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-3-4-1-2-5(7-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4?,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMUWLPFHMMTAX-AKGZTFGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N[C@@H]1C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50816835 | |
Record name | 5-(Hydroxymethyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50816835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61500-97-8 | |
Record name | 5-(Hydroxymethyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50816835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystal structure of N-(2-Carboxyethyl)-2,5-dideoxy-2,5-imino-d-mannonic acid?
A1: The research reveals that N-(2-Carboxyethyl)-2,5-dideoxy-2,5-imino-d-mannonic acid exists as a zwitterion in its crystal form []. The molecule adopts an envelope conformation with a distinct intramolecular hydrogen bond. Furthermore, it forms a three-dimensional network through intermolecular hydrogen bonding, with each molecule acting as both a donor and acceptor for four hydrogen bonds []. This intricate network highlights the potential for significant intermolecular interactions, which could influence its properties and potential applications.
Q2: How was the absolute stereochemistry of N-(2-Carboxyethyl)-2,5-dideoxy-2,5-imino-d-mannonic acid determined?
A2: The researchers used d-glucuronolactone as the starting material to synthesize the compound, which allowed them to confidently determine the absolute stereochemistry of the final product []. This approach ensures clarity regarding the spatial arrangement of atoms within the molecule, a crucial factor for understanding its interactions and potential biological activity.
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